9-Benzylfluorene

説明

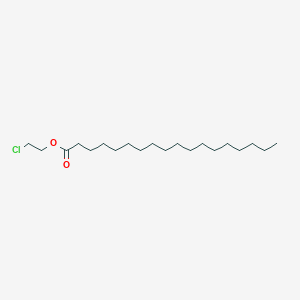

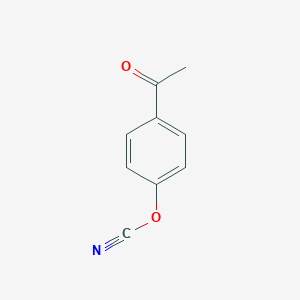

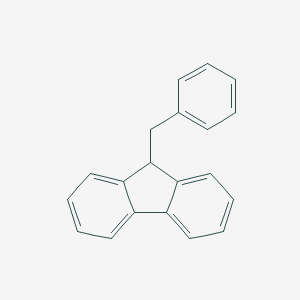

9-Benzylfluorene is a compound synthesized through reactions involving fluorene with various reagents to introduce a benzyl group at the 9 position. This compound is of interest due to its structural and electronic properties, which make it suitable for various chemical studies and applications in material science.

Synthesis Analysis

The synthesis of 9-Benzylfluorene can be achieved by different methods. A notable approach involves reacting fluorene with n-BuLi to form a red mixture solution, which then reacts with benzyl chloride to yield 9-Benzylfluorene. Another method utilizes fluorene reacting with sodium benzyloxide solution under specific conditions, offering advantages in terms of cost and yield. These processes are characterized by requirements for low temperature and anhydrous anaerobic operations, or by their comparative efficiency and higher yield (Sun Yun-ka, 2014).

Molecular Structure Analysis

Investigations into the molecular structure of 9-Benzylfluorene and related compounds, including 9-heterofluorenes, reveal significant insights into their structural, electronic, and optical properties. Density-functional theory studies highlight the impact of substituting the carbon at the 9 position with various elements, which influences the molecular structure and properties significantly (Run Chen et al., 2007).

Chemical Reactions and Properties

The chemistry of aromatic 9-germafluorenyl and related species demonstrates the aromatic delocalization of electrons and provides insights into the reactivity and derivatization potential of 9-Benzylfluorene compounds. These studies emphasize the aromatic character and potential for further chemical modification (Yuxia Liu et al., 2002).

Physical Properties Analysis

The electrochemical synthesis and characterization of poly(9-benzylfluorene) reveal its promising optical and photoluminescent properties, emitting blue-green light under UV irradiation. These findings contribute to understanding the physical properties of 9-Benzylfluorene derivatives and their potential applications in electronic and photonic devices (Faruk Turhan et al., 2012).

Chemical Properties Analysis

The exploration of 9-Benzylfluorene's chemical properties, including its reactivity towards various chemical transformations, has been facilitated by studies on its derivatives. For instance, the synthesis of 9-arylfluorenes via KHMDS mediated reactions showcases the versatility of fluorene derivatives in organic synthesis, indicating a broad range of chemical behaviors and reactivities (Saketh Mylavarapu et al., 2018).

科学的研究の応用

Synthesis Techniques : 9-Benzylfluorene has been synthesized using different methods, with variations in temperature requirements and yields. One method involves reacting fluorene with n-BuLi and benzylchloride, while another uses fluorene and sodium benzyloxide solution (Sun Yun-ka, 2014).

Electrochemical Polymerization : Electrochemical polymerization of 9-BF in acetonitrile solution has been reported. The resulting poly(9-BF) film exhibits blue-green light emission under UV irradiation and has been characterized using various spectroscopic techniques (Turhan et al., 2012).

Reactions with Radicals : Studies have shown that benzyl radicals react with fluorene to produce 9-benzylfluorene, among other products. The mechanisms of these reactions have been explored in detail (Bass & Taylor, 1969).

Stereoselective Electrochemical Synthesis : The stereoselective electrochemical synthesis of 9-exo-benzyl-η6-fluorene chromium tricarbonyl has been achieved, with research focusing on the reductive cleavage and reaction behaviors at different temperatures (Gautheron, Degrand & Bikrani, 1986).

Fluorination Reactions : Visible light-promoted metal-free C-H activation and selective benzylic mono- and difluorination catalyzed by diarylketones have been reported, indicating new methods for C-H fluorination (Xia, Zhu & Chen, 2013).

Scintillating Materials : 9-Benzylfluorene derivatives have been explored in the development of fluorescent metal organic frameworks (MOFs) for detecting ionizing radiation from subatomic particles (Ingram & Williams, 2013).

Indicator in Titration : 9-Benzylfluorene derivatives have been used as indicators in the titration of common group IA and IIA organometallic reagents (Bowen, Aavula & Mash, 2002).

Safety And Hazards

When handling 9-Benzylfluorene, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, prevent further spillage or leakage if it is safe to do so, and do not let the chemical enter drains .

特性

IUPAC Name |

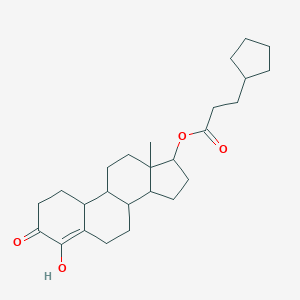

9-benzyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQLAOVNDBNMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166224 | |

| Record name | 9-Benzylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Benzylfluorene | |

CAS RN |

1572-46-9 | |

| Record name | 9-Benzylfluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Benzylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。